methyl 4-({[(2,4-dimethyl-3H-1,5-benzodiazepin-3-ylidene)amino]oxy}methyl)benzoate
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Overview
Description
Methyl 4-({[(2,4-dimethyl-3H-1,5-benzodiazepin-3-ylidene)amino]oxy}methyl)benzoate is a complex organic compound with a unique structure that combines a benzodiazepine core with a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[(2,4-dimethyl-3H-1,5-benzodiazepin-3-ylidene)amino]oxy}methyl)benzoate typically involves the following steps:
Formation of the Benzodiazepine Core: The benzodiazepine core can be synthesized through a condensation reaction between an o-phenylenediamine derivative and a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Aminooxy Group: The aminooxy group is introduced by reacting the benzodiazepine core with hydroxylamine or its derivatives.
Esterification: The final step involves the esterification of the resulting compound with methyl 4-formylbenzoate under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[(2,4-dimethyl-3H-1,5-benzodiazepin-3-ylidene)amino]oxy}methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazepine core, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Methyl 4-({[(2,4-dimethyl-3H-1,5-benzodiazepin-3-ylidene)amino]oxy}methyl)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of methyl 4-({[(2,4-dimethyl-3H-1,5-benzodiazepin-3-ylidene)amino]oxy}methyl)benzoate involves its interaction with specific molecular targets. The benzodiazepine core can bind to receptors in the central nervous system, potentially modulating neurotransmitter activity. The aminooxy group may also interact with enzymes or other proteins, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-({[(2,4-dimethyl-3H-1,5-benzodiazepin-3-ylidene)amino]oxy}methyl)benzonitrile: Similar structure but with a nitrile group instead of a benzoate ester.
Methyl 2,4-dihydroxy-3,6-dimethylbenzoate: Similar benzoate ester but with different substituents on the benzene ring.
Uniqueness
Methyl 4-({[(2,4-dimethyl-3H-1,5-benzodiazepin-3-ylidene)amino]oxy}methyl)benzoate is unique due to its combination of a benzodiazepine core with a benzoate ester, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
methyl 4-[[(2,4-dimethyl-1,5-benzodiazepin-3-ylidene)amino]oxymethyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-13-19(14(2)22-18-7-5-4-6-17(18)21-13)23-26-12-15-8-10-16(11-9-15)20(24)25-3/h4-11H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZKTYBMOXRWEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C(C1=NOCC3=CC=C(C=C3)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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